![molecular formula C16H19NO2 B569810 (αR)-α-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol CAS No. 915278-81-8](/img/no-structure.png)
(αR)-α-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(αR)-α-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol, commonly known as dexmedetomidine, is a highly selective alpha-2 adrenergic agonist. This compound is widely used in clinical settings as a sedative and analgesic agent due to its unique pharmacological properties. Dexmedetomidine has gained popularity in recent years due to its ability to provide sedation without respiratory depression, making it a safer option for patients undergoing mechanical ventilation.
科学研究应用
Dexmedetomidine has been extensively studied for its sedative and analgesic properties in a variety of clinical settings. It has been shown to be effective in reducing the need for opioids and other sedatives during surgery and in the intensive care unit. Additionally, dexmedetomidine has been studied as an adjunct treatment for acute pain, chronic pain, and opioid withdrawal syndrome. Recent research has also explored the potential use of dexmedetomidine in treating sepsis, delirium, and neurodegenerative disorders.
作用机制
Dexmedetomidine acts on the alpha-2 adrenergic receptors in the brain and spinal cord, resulting in central nervous system depression. This leads to sedation, analgesia, and anxiolysis without causing respiratory depression. Dexmedetomidine also has sympatholytic effects, resulting in decreased heart rate and blood pressure.
Biochemical and Physiological Effects:
Dexmedetomidine has several biochemical and physiological effects. It decreases the release of norepinephrine, resulting in decreased sympathetic tone. This leads to decreased heart rate and blood pressure. Dexmedetomidine also increases the release of acetylcholine, resulting in increased parasympathetic tone. This leads to decreased heart rate and improved cardiac function. Additionally, dexmedetomidine has been shown to have anti-inflammatory effects and may reduce oxidative stress.
实验室实验的优点和局限性
Dexmedetomidine has several advantages for use in laboratory experiments. It has a high degree of selectivity for the alpha-2 adrenergic receptor, making it a useful tool for studying the effects of alpha-2 adrenergic agonists. Additionally, dexmedetomidine has a short half-life, allowing for rapid onset and offset of its effects. However, dexmedetomidine can be expensive and may not be readily available in all laboratories.
未来方向
There are several future directions for research on dexmedetomidine. One area of interest is the potential use of dexmedetomidine in treating sepsis and other inflammatory conditions. Additionally, there is ongoing research into the use of dexmedetomidine in treating delirium and neurodegenerative disorders. Finally, there is interest in developing new formulations of dexmedetomidine that may be more effective or have fewer side effects than current formulations.
Conclusion:
In conclusion, dexmedetomidine is a highly selective alpha-2 adrenergic agonist that has gained popularity in recent years due to its unique pharmacological properties. It is widely used in clinical settings as a sedative and analgesic agent and has been extensively studied for its potential use in treating a variety of conditions. Dexmedetomidine has several advantages for use in laboratory experiments, but may be expensive and not readily available in all laboratories. Future research directions include exploring the potential use of dexmedetomidine in treating sepsis, delirium, and neurodegenerative disorders, as well as developing new formulations of the drug.
合成方法
The synthesis of dexmedetomidine involves the reaction of 3-(phenylmethoxy) benzaldehyde with (R)-methyl 2-bromo propionate in the presence of a base. The resulting intermediate is then treated with methylamine and sodium borohydride to yield dexmedetomidine. This synthesis method has been optimized over the years to improve yield and purity of the final product.
属性
CAS 编号 |
915278-81-8 |
|---|---|
产品名称 |
(αR)-α-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol |
分子式 |
C16H19NO2 |
分子量 |
257.333 |
IUPAC 名称 |
(1R)-2-(methylamino)-1-(3-phenylmethoxyphenyl)ethanol |
InChI |
InChI=1S/C16H19NO2/c1-17-11-16(18)14-8-5-9-15(10-14)19-12-13-6-3-2-4-7-13/h2-10,16-18H,11-12H2,1H3/t16-/m0/s1 |
InChI 键 |
VHXUYNZONFEGTG-INIZCTEOSA-N |
SMILES |
CNCC(C1=CC(=CC=C1)OCC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




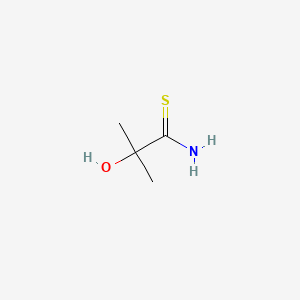
![3-[4-(2,2,3,3-Tetrafluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B569732.png)
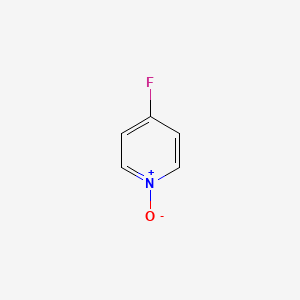
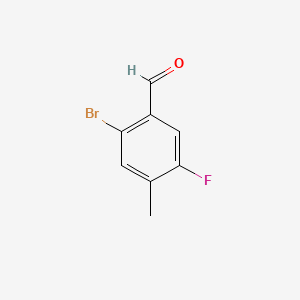


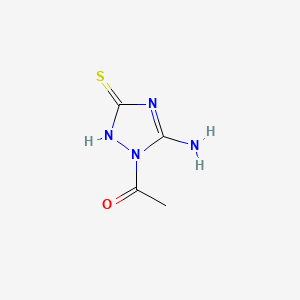
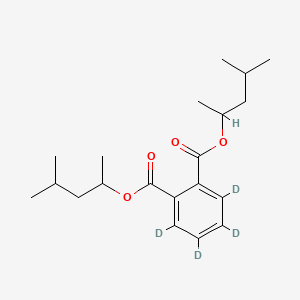
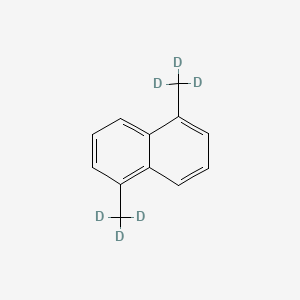
![1-[3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B569749.png)